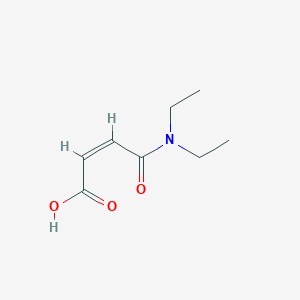

N,N-Diethylmaleamic acid

Description

Contextualization within Amide Chemistry and Maleamic Acid Derivatives

Amides are a fundamental class of organic compounds characterized by a nitrogen atom bonded to a carbonyl group (C=O). allen.inwikipedia.org This functional group, known as an amide linkage, is a cornerstone of biochemistry, forming the peptide bonds that link amino acids into proteins. libretexts.org Amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''), based on the number of substituents on the nitrogen atom. allen.in N,N-Diethylmaleamic acid falls into the category of a tertiary amide.

It is a derivative of maleic acid, a cis-unsaturated dicarboxylic acid. When maleic anhydride (B1165640) reacts with an amine, it forms a maleamic acid, which is a monoamide of maleic acid. Specifically, this compound results from the reaction of maleic anhydride with diethylamine (B46881). Its systematic IUPAC name is (2Z)-4-(diethylamino)-4-oxobut-2-enoic acid. The structure features a carboxylic acid group and a diethylamide group on opposite ends of a four-carbon chain containing a cis carbon-carbon double bond.

Maleamic acid derivatives are a subject of interest due to their potential applications and reactivity, including their use as building blocks in polymer synthesis and as linkers in drug delivery systems. nih.govresearchgate.net

Significance of this compound as a Model Compound for Chemical Investigations

The specific structure of this compound makes it a valuable model compound for studying various chemical phenomena. The presence of both a carboxylic acid and a tertiary amide group, separated by a reactive cis-double bond, allows researchers to investigate the interplay of these functional groups and the kinetics of specific reactions.

One area where N,N-disubstituted maleamic acids serve as important models is in the study of pH-dependent hydrolysis. nih.govresearchgate.net The rate at which the amide bond breaks is influenced by the substituents on the nitrogen atom and the double bond. nih.gov this compound has been used specifically to study the kinetics of hydrolysis, where the reaction releases diethylamine. researchgate.netresearchgate.net Researchers can follow the progress of the reaction by detecting the amount of diethylamine produced over time, providing insights into the stability and reactivity of the amide linkage under different conditions, such as varying pH. researchgate.netresearchgate.net

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound and its analogs has primarily focused on their synthesis, hydrolysis, and cyclization reactions.

Synthesis: The most direct synthesis of N,N-disubstituted maleamic acids involves the reaction of maleic anhydride with a corresponding secondary amine. uomustansiriyah.edu.iq In the case of this compound, this involves reacting diethylamine with maleic anhydride. This type of reaction is a common method for preparing N-substituted maleamic acids. nih.gov

Hydrolysis: The hydrolysis of maleamic acid derivatives is a significant area of study. nih.govresearchgate.net The stability of the amide bond is highly dependent on pH and the substitution pattern on the double bond and the nitrogen atom. nih.govresearchgate.net Research has shown that the hydrolysis of this compound can be followed kinetically by monitoring the formation of diethylamine. researchgate.netresearchgate.net These studies are crucial for understanding the stability of such compounds, particularly when they are considered for use as pH-sensitive linkers in more complex molecular systems. nih.govresearchgate.net For some monosubstituted maleamic acids, hydrolysis is accompanied by isomerization between different forms of the molecule. nih.gov

Cyclization: Maleamic acids can undergo intramolecular cyclization to form maleimides. This reaction typically involves the elimination of a water molecule and is often promoted by dehydrating agents or heat. While much of the literature focuses on N-substituted maleimides derived from primary amines, the principles of cyclization are a core aspect of maleamic acid chemistry. acs.org The presence of N,N-disubstitution, as in this compound, influences the conditions and feasibility of such ring-closing reactions compared to primary or secondary maleamic acids.

Isomerization: The cis-double bond in maleamic acid derivatives can potentially isomerize to the more stable trans configuration (fumaramic acid derivatives). Studies on related maleamic acid systems have shown that isomerization can occur, sometimes in competition with other reactions like hydrolysis. nih.gov This cis-trans isomerization is a key consideration in the stereochemical stability and reactivity of these compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(Z)-4-(diethylamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H13NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/b6-5- |

InChI Key |

BZVFXWPGZHIDSJ-WAYWQWQTSA-N |

Isomeric SMILES |

CCN(CC)C(=O)/C=C\C(=O)O |

Canonical SMILES |

CCN(CC)C(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethylmaleamic Acid

Established Synthetic Routes to N,N-Diethylmaleamic Acid

The synthesis of N,N-disubstituted maleamic acids is a fundamental process in organic chemistry, providing precursors for various applications.

The most direct and widely employed method for the preparation of this compound involves the nucleophilic acyl substitution reaction between maleic anhydride (B1165640) and diethylamine (B46881). This reaction is characterized by the ring-opening of the cyclic anhydride by the amine.

The reaction mechanism commences with the nucleophilic attack of the nitrogen atom of diethylamine on one of the carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the acyl-oxygen bond, followed by a proton transfer from the positively charged nitrogen to the newly formed carboxylate anion, yielding the final this compound product. This reaction is typically exothermic and proceeds readily under mild conditions.

A general procedure involves dissolving maleic anhydride in a suitable solvent and then adding diethylamine, often dropwise, while controlling the temperature. The product can then be isolated by precipitation and filtration or by removal of the solvent.

The efficiency and yield of this compound synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation.

Key parameters that are often optimized include the choice of solvent, reaction temperature, and the molar ratio of reactants. Ethereal solvents such as diethyl ether are commonly used. The reaction is often conducted at room temperature to moderate the exothermic nature of the reaction and prevent the formation of side products.

Below is a table summarizing the effects of different reaction conditions on the synthesis of N,N-disubstituted maleamic acids, based on general principles of similar reactions.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Aprotic (e.g., Diethyl Ether, THF) | Generally high yields and purity, facilitates product precipitation. |

| Protic (e.g., Ethanol, Water) | Can lead to side reactions such as esterification or hydrolysis. | |

| Temperature | Low to Ambient (0-25°C) | Favors the formation of the desired maleamic acid, minimizes isomerization to the fumaramide derivative. |

| Elevated (>50°C) | May promote dehydration to the corresponding maleimide (B117702) or isomerization. | |

| Reactant Ratio | Equimolar (1:1 Maleic Anhydride:Diethylamine) | Stoichiometrically balanced, generally provides good yields. |

| Excess Diethylamine | Can ensure complete consumption of maleic anhydride but may complicate product purification. | |

| Addition Rate | Slow, dropwise addition of diethylamine | Helps to control the exothermic reaction and maintain a consistent temperature. |

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for amide bond formation.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key principles include waste prevention, maximizing atom economy, and the use of safer solvents.

The reaction of maleic anhydride and diethylamine is inherently atom-economical, as all atoms from the reactants are incorporated into the final product. However, the use of volatile organic solvents contributes to the environmental footprint. Research in green chemistry encourages the exploration of solvent-free reaction conditions or the use of greener solvents such as water or supercritical fluids. Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents a promising green alternative.

While the direct reaction of maleic anhydride and diethylamine does not typically require a catalyst, catalytic methods are being explored for the synthesis of related amide derivatives, which could be adapted for this compound. The use of catalysts can enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

For instance, various metal catalysts, including those based on copper, have been successfully employed in amidation reactions. Furthermore, organocatalysts, such as diboronic acid anhydride, have been shown to catalyze the dehydrative condensation of carboxylic acids and amines, a reaction pathway that could be relevant for the synthesis of this compound derivatives.

Preparation of Labeled this compound for Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and for use in various analytical techniques, such as NMR spectroscopy. The preparation of isotopically labeled this compound would involve the use of starting materials enriched with specific isotopes.

For example, to introduce a ¹³C label into the carboxyl groups of this compound, one could start with ¹³C-labeled maleic anhydride. Similarly, to introduce a ¹⁵N label, ¹⁵N-labeled diethylamine would be used as the starting material. The synthesis would follow the established reaction pathway, with the isotopic label being incorporated into the final product.

The resulting labeled this compound could then be used in mechanistic studies, for instance, to track the fate of specific atoms during subsequent reactions or to aid in the structural elucidation of complex reaction mixtures by NMR spectroscopy.

Chemical Reactivity and Transformation Studies of N,n Diethylmaleamic Acid

Hydrolysis Kinetics and Mechanistic Pathways of N,N-Diethylmaleamic Acid

The hydrolysis of this compound, which involves the cleavage of the amide bond to yield maleic acid and diethylamine (B46881), is subject to catalysis by both acids and bases. The rate and mechanism of this transformation are influenced by the reaction conditions. The structure of maleamic acids, featuring a cis-double bond, allows for intramolecular catalysis, which plays a significant role in their hydrolysis pathways.

Acid-Catalyzed Hydrolysis Investigations

In acidic conditions, the hydrolysis of amides is a well-established process that begins with the protonation of the carbonyl oxygen. khanacademy.orgchemguide.co.uklibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.uklibretexts.org For this compound, this general mechanism is applicable.

The proposed pathway involves the following steps:

Protonation: The carbonyl oxygen of the amide is protonated by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the diethylamino group. This converts the diethylamino group into a better leaving group (diethylamine).

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling diethylamine.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield maleic acid and regenerate the hydronium ion catalyst.

Studies on related substituted maleamic acids show that the hydrolysis process can proceed through an anhydride (B1165640) intermediate, as the neighboring carboxylic acid group can participate in an intramolecular reaction. researchgate.net The rate of acid-catalyzed hydrolysis is significantly influenced by the structure and substitution pattern on the maleamic acid backbone. researchgate.net

Base-Catalyzed Hydrolysis Studies

Under basic conditions, the hydrolysis of this compound proceeds via a different mechanism, initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. khanacademy.org Amides are generally less reactive towards base-catalyzed hydrolysis compared to other carboxylic acid derivatives because the resulting amine is a poor leaving group. masterorganicchemistry.com However, the reaction can be driven to completion, typically with heat. masterorganicchemistry.com

The mechanistic pathway involves:

Nucleophilic Addition: A hydroxide ion (OH⁻) attacks the amide carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the diethylaminyl anion (a very poor leaving group) is expelled. This is generally the slowest and most unfavorable step.

Influence of Environmental Factors on Hydrolysis Rate Constants

Environmental factors, particularly pH and temperature, are critical in determining the rate of hydrolysis for this compound.

pH: The stability of amide bonds is highly pH-dependent. Studies on various maleamic acid derivatives reveal that they are sensitive to weakly acidic conditions. researchgate.net The hydrolysis rate is generally slow at neutral pH but increases under both acidic and alkaline conditions. The specific pH-rate profile for this compound would quantify this relationship, with maximum stability expected in the neutral to slightly acidic range and accelerated degradation at lower and higher pH values. rsc.orgnih.gov Research on substituted maleamic acids indicates that the hydrolysis process can be accompanied by isomerization, further complicating the kinetics. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation. Kinetic studies on the hydrolysis of other amides have determined activation energies, which quantify the temperature sensitivity of the reaction. rsc.org For instance, increasing temperature accelerates both acid- and base-catalyzed degradation pathways. researchgate.netncsu.edu

Table 1: Expected Influence of pH on this compound Hydrolysis

| pH Range | Predominant Mechanism | Expected Relative Rate | Key Features |

| Strongly Acidic (pH < 3) | Acid-Catalyzed Hydrolysis | High | Protonation of the carbonyl oxygen initiates the reaction. khanacademy.org |

| Weakly Acidic to Neutral (pH 3-7) | Minimal Hydrolysis / Intramolecular Catalysis | Low to Moderate | The compound exhibits maximum stability; intramolecular participation of the carboxylic acid may occur. researchgate.netrsc.org |

| Alkaline (pH > 8) | Base-Catalyzed Hydrolysis | High | Direct nucleophilic attack by hydroxide ion on the carbonyl carbon. khanacademy.org |

This table is based on general principles of amide hydrolysis and studies on related maleamic acid derivatives.

Elucidation of Rate-Determining Steps and Intermediates

In Acid-Catalyzed Hydrolysis: The rate-determining step can vary. Often, the nucleophilic attack of water on the protonated amide is the slow step. researchgate.net However, depending on the specific reaction conditions and substrate structure, other steps, such as the breakdown of the tetrahedral intermediate, could also be rate-limiting. The key intermediates in this pathway are the protonated amide and the tetrahedral addition intermediate.

In Base-Catalyzed Hydrolysis: For most amides, the expulsion of the strongly basic amide anion from the tetrahedral intermediate is considered the rate-determining step. masterorganicchemistry.com This step has a high activation energy due to the poor leaving group ability of the R₂N⁻ anion. The primary intermediate is the tetrahedral adduct formed from the hydroxide attack.

Reactions of the Amide and Carboxylic Acid Functionalities in this compound

The bifunctional nature of this compound, containing both a tertiary amide and a carboxylic acid, allows it to participate in a variety of chemical transformations.

Acylation Reactions with this compound

Acylation is a reaction that introduces an acyl group (R-C=O) into a molecule. This compound possesses a carboxylic acid moiety, which can act as an acylating agent, particularly if activated.

To participate in an acylation reaction, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This can be achieved by reacting this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This activated intermediate, N,N-diethylmaleoyl chloride, would be a much more potent acylating agent.

This activated form could then react with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively. organic-chemistry.org This process is a form of nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon of the activated acyl group, leading to the displacement of the leaving group (e.g., chloride). organic-chemistry.org The N,N-diethylamide portion of the molecule would typically remain inert under these conditions.

Reactions with Nucleophiles Beyond Hydrolysis

This compound, possessing both a nucleophilic amide and an electrophilic α,β-unsaturated carbonyl system, exhibits reactivity with various nucleophiles. Studies on related maleamic acids have revealed that these molecules can participate in dynamic covalent chemistry, particularly through transamidation reactions. nih.gov Due to the presence of a carboxylic acid in the β-position to the amide, maleamic acids exist in an equilibrium with their corresponding anhydride and amine precursors in organic solvents at room temperature. nih.gov This equilibrium provides a pathway for uncatalyzed, reversible transamidation.

When an N,N-disubstituted maleamic acid is introduced to a different secondary amine, an exchange can occur, leading to a thermodynamic distribution of amide products. nih.gov For instance, the reaction of a dimethyl maleamic acid with dipropylamine (B117675) results in an equilibrium mixture containing both the initial and the exchanged maleamic acid. nih.gov This reactivity establishes maleamic acids as a functional component in the field of dynamic combinatorial chemistry. nih.gov

The carbon-carbon double bond in the maleamic acid moiety is part of a conjugated system, making it an electron-poor alkene and thus a potential Michael acceptor. wikipedia.org This allows for 1,4-conjugate addition reactions with various soft nucleophiles. wikipedia.orgyoutube.com Thia-Michael reactions, involving the addition of a thiol to the activated double bond, are a prominent example of this reactivity. nih.gov This reaction proceeds via the formation of a thiolate, which then adds to the β-carbon of the unsaturated system. nih.gov Similarly, other nucleophiles such as amines can, in principle, undergo aza-Michael additions. nih.gov The general Michael addition is a widely utilized method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

| Reaction Type | Nucleophile | Key Product Feature | Significance |

|---|---|---|---|

| Transamidation | Secondary Amine (e.g., Dipropylamine) | Exchange of the N,N-diethylamino group | Demonstrates dynamic covalent character; useful in dynamic combinatorial chemistry. nih.gov |

| Thia-Michael Addition | Thiol (R-SH) | Formation of a C-S bond at the β-carbon | A type of conjugate addition forming a stable thioether linkage. nih.gov |

| Aza-Michael Addition | Amine (R₂NH) | Formation of a C-N bond at the β-carbon | A potential pathway for C-N bond formation, though it may compete with transamidation. nih.gov |

Electrophilic Additions to the Maleamic Acid Moiety

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. In an electrophilic addition reaction, the pi electrons of the alkene act as a nucleophile, attacking an electrophilic species. libretexts.org This initial attack is the rate-determining step and results in the formation of a carbocation intermediate. libretexts.org A nucleophile then attacks this carbocation in a second, faster step to yield the final addition product. libretexts.orgyoutube.com

The regioselectivity of such additions to unsymmetrical alkenes is typically governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that is less substituted, leading to the formation of the more stable (more substituted) carbocation. libretexts.org For this compound, the electronic effects of the adjacent carbonyl and carboxylic acid groups influence the stability of the potential carbocation intermediates. Common electrophilic additions include reactions with hydrogen halides (H-X), halogens (X₂), and the acid-catalyzed addition of water. libretexts.orgyoutube.com For example, in the reaction with a hydrogen halide like HBr, the proton (H⁺) acts as the electrophile, and the bromide ion (Br⁻) is the subsequent nucleophile. libretexts.org

| Reagent | Electrophile | Nucleophile | Expected Product Type |

|---|---|---|---|

| H-X (e.g., HBr) | H⁺ | X⁻ (e.g., Br⁻) | Halo-substituted N,N-diethylsuccinamic acid derivative |

| X₂ (e.g., Br₂) | δ⁺ end of polarized X-X bond | X⁻ | Di-halo-substituted N,N-diethylsuccinamic acid derivative |

| H₂O (in H⁺) | H⁺ (catalyst) | H₂O | Hydroxy-substituted N,N-diethylsuccinamic acid derivative |

Derivatization Chemistry of this compound

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be converted to an ester through various esterification methods. A common and direct method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com This is a condensation reaction where a molecule of water is eliminated. youtube.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. youtube.com

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. One approach is to convert the carboxylic acid to a more reactive acyl halide (e.g., an acid chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride readily reacts with an alcohol to form the ester. masterorganicchemistry.com Another method involves the use of coupling agents or dehydrating reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitate the reaction between the carboxylic acid and an alcohol at room temperature. masterorganicchemistry.comresearchgate.net

| Method | Reagents | Typical Conditions | Key Feature |

|---|---|---|---|

| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Heat | Equilibrium-driven condensation reaction. youtube.comyoutube.com |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH) | Often proceeds at room temperature | Two-step process via a highly reactive intermediate. masterorganicchemistry.com |

| DMTMM Coupling | Alcohol (R-OH), DMTMM, N-methylmorpholine | Room temperature | Mild conditions, suitable for sensitive substrates. researchgate.net |

Transformations of the Amide Group in this compound

The tertiary amide group in this compound is generally stable but can undergo specific chemical transformations. One of the most significant reactions is reduction. Amides can be reduced to amines using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.org This reaction effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂). The reduction of this compound would yield the corresponding amino alcohol, (Z)-4-(diethylamino)-4-oxobut-2-en-1-ol, assuming the reducing agent does not affect the carbon-carbon double bond or the carboxylic acid under the chosen conditions. Selective reduction can be challenging, and often the carboxylic acid would also be reduced.

Other transformations can include converting the amide to a thioamide. This can be achieved using various thiating reagents, such as Lawesson's reagent or phosphorus pentasulfide. A more recent protocol involves a two-step, one-pot procedure where the amide is first chlorinated and then reacted with a dithiocarbamate (B8719985) salt. researchgate.net Such a transformation would convert the N,N-diethylamide group into an N,N-diethylthioamide group.

Synthesis of this compound Analogues and Isomers

Analogues and isomers of this compound are typically synthesized from maleic anhydride or its substituted derivatives. The parent compound, this compound, is prepared by the reaction of maleic anhydride with diethylamine. wikipedia.org This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. researchgate.net

By varying the starting materials, a wide range of analogues can be produced:

Varying the Amine: Using different primary or secondary amines in the reaction with maleic anhydride yields N-substituted or N,N-disubstituted maleamic acids with different alkyl or aryl groups on the nitrogen atom. wikipedia.org

Varying the Anhydride: Using substituted maleic anhydrides, such as citraconic anhydride (methylmaleic anhydride) or 2,3-dimethylmaleic anhydride, allows for the synthesis of analogues with one or two methyl substituents on the carbon-carbon double bond. researchgate.netrsc.org The reaction of an amine with an unsymmetrical anhydride like citraconic anhydride can lead to the formation of two constitutional isomers. rsc.org

Modifying the Amide Nitrogen: Synthesis of compounds like N-formylmaleamic acid has been achieved through specialized routes, for example, by reacting maleic anhydride with formamidine (B1211174) acetate (B1210297), followed by hydrolysis of the intermediate amidine. researchgate.net

Cyclization Reactions Involving this compound

A characteristic reaction of maleamic acids is intramolecular cyclization, which typically occurs upon heating or treatment with dehydrating agents, leading to the formation of a five-membered ring. researchgate.net This cyclization can result in two isomeric products: the N-substituted maleimide (B117702) or the corresponding maleisoimide (a 5-imino-2,5-dihydrofuran-2-one). rsc.org

The outcome of the cyclization is highly dependent on the reaction conditions and the substitution pattern of the maleamic acid. rsc.org

Maleimide Formation: Heating maleamic acids in acetic acid under reflux generally leads exclusively to the formation of the thermodynamically more stable maleimide. rsc.org

Maleisoimide Formation: When the cyclization is carried out with acetic anhydride in a solvent like dimethylacetamide, the product distribution can shift. For maleamic acids derived from unsubstituted maleic anhydride, the maleimide is still the predominant product. However, for acids derived from methyl-substituted maleic anhydrides, the kinetically controlled product, maleisoimide, can become the major or even exclusive product. rsc.org

The formation of isoimides is thought to arise from kinetic control, and this preference can be reduced by carrying out the reaction at higher temperatures, which favors the formation of the more stable maleimide. rsc.org For maleamic acids derived from secondary amines, like this compound, the product of cyclization would be a substituted maleimide. However, the formation of N-substituted maleimides is generally more favored for primary amines. nih.gov

Formation of Cyclic Imides from this compound

The conversion of N-substituted maleamic acids into their corresponding maleimides is a well-established cyclodehydration reaction. In the case of this compound, this transformation involves the intramolecular elimination of a water molecule to form N,N-diethylmaleimide. This reaction is typically facilitated by the use of chemical dehydrating agents or by thermal methods.

A common laboratory-scale method for this cyclization employs a mixture of acetic anhydride and a catalyst such as sodium acetate. ucl.ac.beresearchgate.net The maleamic acid is heated with these reagents, leading to the formation of the five-membered imide ring. The reaction proceeds by activating the carboxylic acid group, making it susceptible to nucleophilic attack by the amide nitrogen.

Alternatively, thermal cyclodehydration can be employed. This process often requires high temperatures, but the conditions can be moderated by using acid catalysts and facilitating the removal of water through azeotropic distillation. google.com This shifts the reaction equilibrium towards the formation of the maleimide product. google.com

Below is a table summarizing typical conditions for the cyclization of N-substituted maleamic acids, which are analogous to the reactions of this compound.

Table 1: Representative Conditions for the Cyclization of N-Substituted Maleamic Acids

| Dehydrating Agent / Method | Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Sodium Acetate | Acetic Anhydride (solvent) | Reflux | Good to Excellent | ucl.ac.beresearchgate.net |

| Thermal (Azeotropic) | Acid Catalyst (e.g., p-TsOH) | Toluene, Xylene | 100-180°C | Variable | google.com |

Mechanistic Analysis of Ring Closure Reactions

The ring closure of this compound to form N,N-diethylmaleimide is an intramolecular nucleophilic acyl substitution. The mechanism is significantly influenced by the proximity of the carboxylic acid and amide functional groups, a consequence of the cis-geometry of the double bond.

Studies on analogous N-substituted maleamic acids reveal that the process is initiated by the activation of the carboxylic acid. researchgate.netnih.gov In the presence of a dehydrating agent like acetic anhydride, a mixed anhydride intermediate is formed. This step increases the electrophilicity of the carboxyl carbon, preparing it for attack.

The key step is the intramolecular nucleophilic attack by the lone pair of electrons on the amide nitrogen onto the activated carbonyl carbon. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the elimination of a leaving group (e.g., an acetate ion), results in the formation of the cyclic imide ring.

Research indicates that maleamic acids exist in equilibrium with their corresponding anhydride and amine precursors in solution. nih.gov The rate of cyclization is influenced by conditions that favor the protonated state of the carboxylic acid, which is necessary for the intramolecular reaction to proceed. nih.gov The presence of acid catalysts can accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, further enhancing its electrophilicity and facilitating the ring closure.

Oxidative and Reductive Transformations of this compound

The presence of a carbon-carbon double bond and the N,N-diethylamino group makes this compound susceptible to both oxidative and reductive transformations.

Oxidative Transformations:

The primary sites for oxidation are the electron-rich C=C double bond and the tertiary amine functionality.

Oxidation of the Double Bond: Analogous to maleic acid, the double bond in this compound can undergo oxidative cleavage. Strong oxidizing agents can break the double bond, leading to smaller carboxylic acid or amide fragments. Milder oxidation, for example with hydrogen peroxide catalyzed by tungstate (B81510) ions, could potentially lead to the formation of an epoxide, which would subsequently be hydrolyzed to a diol derivative. sibran.ru Electrochemical oxidation has also been shown to degrade maleic acid, eventually mineralizing it to CO2 and water. sibran.ruresearchgate.net

Oxidation of the N,N-Diethyl Group: The N,N-diethylamino group is a site for oxidative N-dealkylation. This type of reaction is common for tertiary amines and amides and can be catalyzed by various chemical or enzymatic systems. mdpi.comresearchgate.net The reaction typically proceeds via the formation of an unstable carbinolamine intermediate, which then decomposes to yield N-ethylmaleamic acid and acetaldehyde. Electrochemical oxidation of similar N,N-dialkylamides has been shown to cause C-N bond cleavage. nih.gov

Reductive Transformations:

Reduction can target either the C=C double bond or the amide carbonyl group.

Reduction of the Double Bond: The carbon-carbon double bond can be readily hydrogenated to a single bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), is an effective method. rsc.org This transformation would convert this compound into its saturated analogue, N,N-diethylsuccinamic acid. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid, has also been proven effective for the reduction of maleic acid. rsc.org

Reduction of the Amide Group: The amide functionality is more resistant to reduction than the double bond. However, powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyl group to a methylene group. doubtnut.com This reaction would transform this compound into an amino alcohol, specifically (Z)-4-((diethylamino)methyl)-4-hydroxybut-2-enoic acid, although concurrent reduction of the carboxylic acid and potentially the double bond would also be likely under these strong conditions.

Table 2: Potential Transformation Products of this compound

| Transformation Type | Reagent/Condition | Affected Functional Group | Potential Product |

|---|---|---|---|

| Cyclization | Acetic Anhydride, Heat | Carboxylic Acid, Amide | N,N-Diethylmaleimide |

| Oxidation | Strong Oxidizing Agents | C=C Double Bond | Cleavage Products |

| Oxidation | N-Dealkylation catalysts | N,N-Diethyl Group | N-Ethylmaleamic Acid |

| Reduction | H₂, Pd/C | C=C Double Bond | N,N-Diethylsuccinamic Acid |

Polymerization and Polymer Chemistry of N,n Diethylmaleamic Acid

N,N-Diethylmaleamic Acid as a Monomer in Polymer Synthesis

This compound's unique structure, featuring both a reactive double bond for polymerization and functional groups that can impart specific properties to the resulting polymers, makes it a monomer of interest. Its behavior in polymerization, including its ability to form homopolymers and copolymers, is central to its application in polymer chemistry.

The homopolymerization of N,N-disubstituted monomers, particularly those with bulky substituents near the polymerizable double bond, often presents significant challenges. This is largely due to steric hindrance, which can impede the approach of the monomer to the growing polymer chain. For instance, N,N-disubstituted methacrylamides are known to be poorly polymerizable through both radical and anionic pathways. This difficulty is attributed to the steric repulsion caused by the α-methyl group and the N-substituents, which leads to a twisted, non-planar conformation of the acrylamide skeleton, reducing its reactivity.

While direct and extensive studies on the homopolymerization of this compound are not widely reported in the literature, it is reasonable to infer that it would face similar steric challenges. The presence of the diethylamino group and the carboxylic acid group in proximity to the double bond likely results in considerable steric hindrance, making its homopolymerization difficult under standard radical polymerization conditions. It is known that maleic acid and its derivatives generally exhibit low reactivity in radical homopolymerization.

In contrast to the challenges of homopolymerization, this compound is expected to more readily undergo copolymerization with a variety of other vinyl monomers. Copolymerization can often overcome the steric hindrance issues seen in homopolymerization by pairing a less reactive, sterically hindered monomer with a more reactive, less hindered comonomer.

Maleic acid and its derivatives are well-known to copolymerize with a range of monomers, often in an alternating fashion, particularly with electron-donating monomers. Similarly, N,N-disubstituted acrylamides like N,N-dimethylacrylamide and N,N-diethylacrylamide have been successfully copolymerized with various monomers. For example, the copolymerization of N,N-dimethylacrylamide with n-butyl acrylate via Atom Transfer Radical Polymerization (ATRP) has been shown to produce nearly random copolymers, with reactivity ratios for N,N-dimethylacrylamide (rDMAA) of 1.16 and for n-butyl acrylate (rnBA) of 1.01, indicating comparable monomer reactivities in this system researchgate.net.

Given these precedents, this compound could be expected to copolymerize with monomers such as styrenes, acrylates, and acrylamides. The resulting copolymers would possess side chains bearing both a carboxylic acid and a diethylamide functionality, which could be leveraged to create materials with specific properties.

Table 1: Reactivity Ratios of Related Monomers in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

| N,N-dimethylacrylamide | n-Butyl Acrylate | 1.16 | 1.01 | ATRP | researchgate.net |

| N,N-dimethylacrylamide | Acrylic Acid | 0.38 | 1.45 | Free Radical |

This table presents data for structurally related monomers to infer the potential copolymerization behavior of this compound.

Synthesis of Functionalized Polymers Utilizing this compound

The presence of the carboxylic acid and diethylamide groups makes this compound a valuable monomer for the synthesis of functional polymers. These groups can impart stimuli-responsive behavior, such as pH and temperature sensitivity, to the resulting polymer chains.

The carboxylic acid group in this compound is a key feature for creating pH-sensitive polymers. At low pH, the carboxylic acid groups are protonated (-COOH), and the polymer chains are relatively collapsed. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻), leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer network to swell, a characteristic feature of pH-responsive hydrogels.

Hydrogels based on copolymers of N,N-diethylacrylamide and acrylic acid have been shown to exhibit both temperature and pH sensitivity. The incorporation of acrylic acid provides the pH-responsive component. Similarly, interpenetrating polymer networks (IPNs) composed of poly(methacrylic acid) and poly(N,N-dimethylacrylamide) have been developed as pH-responsive drug delivery systems mdpi.com. These systems swell significantly at pH values above 5, making them suitable for targeted drug release in the intestines mdpi.com.

By incorporating this compound into a polymer network, it is possible to create hydrogels with tunable pH sensitivity. The degree of swelling and the pH at which the transition occurs can be controlled by the amount of this compound incorporated into the copolymer.

Polymers that respond to multiple stimuli, such as both pH and temperature, are of great interest for advanced applications. Poly(N,N-diethylacrylamide) (PDEAAm) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions, meaning it undergoes a phase transition from a soluble to an insoluble state upon heating.

By copolymerizing this compound with a thermoresponsive monomer like N,N-diethylacrylamide, it is possible to create dual-responsive polymers. The PDEAAm segments would provide temperature sensitivity, while the this compound units would confer pH responsiveness. Such dual-responsive systems have been created using copolymers of N-isopropylacrylamide (NIPAM) and acrylic acid derivatives rsc.org. The LCST of these copolymers can be modulated by the pH of the surrounding medium, and their swelling behavior is dependent on both temperature and pH rsc.org.

The synthesis of such multi-responsive polymers from this compound would enable the development of "smart" materials for applications in areas like drug delivery, where the release of a therapeutic agent could be triggered by specific changes in the physiological environment.

Advanced Polymerization Techniques for this compound

To synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, advanced polymerization techniques such as controlled/living radical polymerization are employed. These methods, including Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to monomers structurally related to this compound.

The controlled polymerization of N,N-diethylacrylamide has been achieved using NMP, yielding polymers with predictable molar masses and low polydispersity acs.orgacs.org. RAFT polymerization has also been effectively used for N-alkyl-substituted acrylamides, allowing for the synthesis of block copolymers with multiple thermosensitive segments acs.org. While the ATRP of N,N-dimethylacrylamide has presented challenges, with some studies reporting a lack of control due to complexation of the copper catalyst with the amide group, other reports have demonstrated successful controlled polymerization under specific conditions researchgate.netcmu.eduacs.org.

These advanced techniques could potentially be adapted for the polymerization of this compound, likely in a copolymerization strategy. This would allow for the synthesis of well-defined copolymers and block copolymers incorporating this compound units, opening up possibilities for creating highly tailored functional materials.

Table 2: Examples of Controlled Radical Polymerization of Related Monomers

| Monomer | Polymerization Method | Initiator/CTA | Catalyst/Conditions | Resulting Polymer | Reference |

| N,N-Diethylacrylamide | NMP | BlocBuilder | Toluene, 110 °C | Well-defined homopolymers | acs.org |

| N-Alkylacrylamides | RAFT | Various CTAs | AIBN, Dioxane, 70 °C | Block copolymers | acs.org |

| N,N-Dimethylacrylamide | ATRP | Methyl 2-chloropropionate | CuCl/Me₆TREN, Toluene, 20 °C | Narrow MWD homopolymers | researchgate.net |

This table showcases the application of advanced polymerization techniques to monomers structurally similar to this compound, suggesting potential routes for its controlled polymerization.

Controlled Radical Polymerization Methodologies

Controlled radical polymerization (CRP) techniques are instrumental in the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (polydispersities), and complex architectures. The application of CRP to this compound would be a significant step toward creating tailored materials.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers. For monomers similar to this compound, such as styrene and maleic anhydride (B1165640) or maleic acid, RAFT has been successfully employed to produce copolymers with low dispersity. nih.govnih.govrsc.org It is plausible that RAFT polymerization of this compound could be achieved using a suitable chain transfer agent and initiator, allowing for the synthesis of homopolymers or copolymers with predictable molecular weights. The direct RAFT-mediated copolymerization of styrene and maleic acid has been shown to yield copolymers with low dispersity and a homogeneous comonomer distribution. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique. However, the acidic proton of the carboxylic acid group in this compound could potentially interfere with the catalyst complex, which is a common challenge in the ATRP of acidic monomers. cmu.edursc.org To overcome this, the polymerization could be carried out on a protected monomer, followed by deprotection to yield the final polymer. Alternatively, specific conditions that are tolerant to acidic groups, such as using certain ligands or solvent systems, could be explored. cmu.edursc.org ATRP has been successfully used for the polymerization of N,N-disubstituted acrylamides, suggesting its potential applicability to this compound under optimized conditions. researchgate.net

Emulsion and Miniemulsion Polymerization of this compound

Emulsion and miniemulsion polymerization are powerful techniques for producing polymer latexes with high molecular weights and high polymerization rates. These methods are particularly suitable for water-soluble or water-dispersible monomers.

Emulsion Polymerization: Conventional emulsion polymerization involves the polymerization of monomers in an emulsion with the aid of a surfactant and a water-soluble initiator. cmu.edu This technique has been used for the copolymerization of styrene and maleic acid. matec-conferences.org Given the potential for this compound to exhibit some water solubility, particularly when neutralized, emulsion polymerization could be a viable method for its polymerization or copolymerization.

Miniemulsion Polymerization: Miniemulsion polymerization is a variation where a stable submicron-sized monomer droplet emulsion is created, and polymerization occurs within these droplets. cmu.edubeilstein-journals.org This technique offers better control over the particle size and composition of the resulting polymer particles. The use of hemiamide derivatives of maleic acid as surfactants in miniemulsion polymerization has been reported, suggesting a direct relevance to this compound. beilstein-journals.org It is conceivable that this compound could act as both a monomer and a co-surfactant in such a system.

Structural Characterization of this compound Polymers

The characterization of polymers derived from this compound is crucial for understanding their structure-property relationships. Standard polymer characterization techniques would be employed to determine their molecular weight, architecture, and other structural features.

Molecular Weight Distribution and Polydispersity

The molecular weight distribution and polydispersity index (PDI) are key parameters that define the size and uniformity of polymer chains. For polymers synthesized via controlled radical polymerization, a narrow molecular weight distribution (low PDI) is expected.

Gel Permeation Chromatography (GPC): GPC, also known as size exclusion chromatography (SEC), is the primary technique used to determine the molecular weight distribution and PDI of polymers. For polymers of related monomers like styrene-maleic anhydride copolymers synthesized via RAFT, PDIs of less than 1.2 have been reported. nih.govrsc.org Similarly, ATRP of N,N-disubstituted acrylamides can yield polymers with low polydispersities. researchgate.net

Representative Data for Controlled Polymerization:

| Polymerization Method | Monomer System | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| RAFT | Styrene/Maleic Anhydride | 5,000 - 15,800 | < 1.20 | rsc.org |

| RAFT | Styrene/Maleic Acid | 5,290 | 1.33 | nih.gov |

| ATRP | N,N-dimethylacrylamide | up to 50,000 | 1.05 - 1.13 | researchgate.net |

| ATRP | DMAEMA/BMA | up to 34,000 | 1.11 - 1.47 | nih.gov |

This table presents data from related polymer systems to illustrate the expected range of molecular weights and polydispersity indices for poly(this compound) synthesized via controlled radical polymerization.

Architecture and Branching Analysis

The architecture of a polymer refers to the arrangement of its monomer units, which can be linear, branched, star-shaped, or other complex structures. Branching can significantly impact the physical and mechanical properties of a polymer.

The potential for branching in poly(this compound) could arise from chain transfer reactions to the polymer backbone or impurities during polymerization. The presence of the amide and carboxylic acid groups might also offer sites for post-polymerization modification to introduce branching.

Analytical Techniques for Branching: A combination of techniques would be necessary to analyze the architecture and branching of these polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide information about the polymer's microstructure and identify branch points.

Rheology: The melt or solution rheology of a polymer is highly sensitive to its architecture. Branched polymers typically exhibit different viscoelastic properties compared to their linear counterparts.

Multi-detector GPC: GPC coupled with light scattering and viscometry detectors can provide information about the polymer's conformation in solution, which can be used to infer branching.

Polymer Degradation Studies of this compound-Based Materials

The degradation of polymers is the process by which they lose their desirable properties due to changes in their chemical structure. wikipedia.org Understanding the degradation behavior of poly(this compound) is essential for determining its long-term stability and potential applications. The degradation of this polymer would likely be influenced by the presence of both ester-like linkages (from the poly-backbone) and amide side groups.

Potential Degradation Pathways:

Hydrolysis: The amide group in the side chain and the ester linkages that could form during certain polymerization or processing conditions could be susceptible to hydrolysis, especially under acidic or basic conditions. nih.govmdpi.com This would lead to chain scission and a decrease in molecular weight.

Thermal Degradation: At elevated temperatures, polymers can undergo thermal degradation through various mechanisms, including chain scission and crosslinking. For polymers containing maleic anhydride units, complex thermal degradation behaviors have been observed. researchgate.net The presence of the diethylamide group may also influence the thermal stability.

Oxidative Degradation: In the presence of oxygen, polymers can undergo oxidative degradation, which is often initiated by heat or UV light. This process can lead to the formation of various oxygen-containing functional groups and result in chain scission or crosslinking.

Characterization of Degradation: The degradation of poly(this compound)-based materials could be studied using techniques such as:

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.

Differential Scanning Calorimetry (DSC): To observe changes in thermal transitions, such as the glass transition temperature, which can be affected by degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy and NMR Spectroscopy: To identify changes in the chemical structure and the formation of degradation products.

Gel Permeation Chromatography (GPC): To monitor changes in the molecular weight and molecular weight distribution as a result of degradation.

Advanced Spectroscopic and Analytical Research on N,n Diethylmaleamic Acid

Spectroscopic Analysis for Mechanistic Elucidation and Conformational Studies

Spectroscopic techniques are indispensable in modern chemistry for elucidating the structure, dynamics, and reaction mechanisms of molecules. For N,N-Diethylmaleamic acid, a combination of nuclear magnetic resonance, vibrational, mass, and electronic spectroscopy provides a comprehensive understanding of its molecular behavior.

High-Resolution NMR Spectroscopy for Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying dynamic molecular processes, such as conformational changes and restricted bond rotations. montana.edu In this compound, the most significant dynamic process observable by NMR is the restricted rotation around the amide C-N bond.

Due to resonance, the amide C-N bond possesses partial double-bond character, which creates a significant energy barrier to rotation. nanalysis.comazom.com This restriction means that, on the NMR timescale at lower temperatures, the two ethyl groups attached to the nitrogen are not chemically equivalent. One ethyl group is cis to the carbonyl oxygen, while the other is trans, leading to distinct signals in the ¹H and ¹³C NMR spectra.

As the temperature of the sample is increased, the rate of rotation around the C-N bond increases. When the rate of this chemical exchange becomes fast on the NMR timescale, the distinction between the two ethyl groups is averaged out, and their separate signals broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal. acs.org This process is known as chemical exchange. montana.edu

By analyzing the NMR line shapes at various temperatures (a technique known as dynamic NMR or DNMR), it is possible to calculate the rate constants for the rotational process. acs.org From these rate constants, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be determined. This provides quantitative insight into the electronic and steric properties of the amide bond within the molecule. acs.orgacs.org

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound Illustrating Dynamic Exchange

| Group | Low Temperature (Slow Exchange) | Coalescence Temperature | High Temperature (Fast Exchange) |

|---|---|---|---|

| N-CH₂ (cis to C=O) | ~3.4 ppm (quartet) | Broad signal | ~3.3 ppm (quartet) |

| N-CH₂ (trans to C=O) | ~3.2 ppm (quartet) | ||

| N-CH₂-CH₃ (cis to C=O) | ~1.2 ppm (triplet) | Broad signal | ~1.15 ppm (triplet) |

| N-CH₂-CH₃ (trans to C=O) | ~1.1 ppm (triplet) | ||

| HC=CH (vinyl) | ~6.2-6.4 ppm (two doublets) | ~6.2-6.4 ppm (two doublets) | ~6.2-6.4 ppm (two doublets) |

| COOH | ~12-13 ppm (broad singlet) | ~12-13 ppm (broad singlet) | ~12-13 ppm (broad singlet) |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within a molecule, such as hydrogen bonding. nih.gov For this compound, these techniques are crucial for analyzing the conformational landscape, which is heavily influenced by both intramolecular and intermolecular hydrogen bonds.

The molecule can potentially form an intramolecular hydrogen bond between the carboxylic acid proton (-COOH) and the amide carbonyl oxygen. Furthermore, in the solid state or in concentrated solutions, strong intermolecular hydrogen bonds can form between the carboxylic acid groups of two separate molecules, leading to the formation of cyclic dimers.

Key vibrational modes to analyze are:

O-H Stretch: In a non-hydrogen-bonded (monomeric) state, the carboxylic acid O-H stretch appears as a sharp band around 3500-3600 cm⁻¹. However, the presence of strong intermolecular hydrogen bonding in a dimer causes this band to become very broad and shift to a much lower frequency, typically appearing as a wide absorption in the 2500-3300 cm⁻¹ region. mdpi.com

C=O Stretch: The molecule has two carbonyl groups: one in the carboxylic acid and one in the amide. The carboxylic acid C=O stretch in a dimer typically appears around 1700-1725 cm⁻¹. The amide C=O stretch (known as the Amide I band) is expected around 1630-1660 cm⁻¹. The exact positions of these bands are sensitive to their local environment and participation in hydrogen bonding.

C-N Stretch and Amide II Band: The amide C-N stretching and N-H bending modes (the latter not present in this tertiary amide) contribute to other characteristic amide bands, which can also provide conformational information.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational modes can be assigned to different conformers, allowing for a detailed conformational analysis. mdpi.comnih.gov

Table 2: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 (Broad) | Indicates intermolecular hydrogen bonding (dimer formation). |

| C-H Stretch (sp², sp³) | 2850 - 3100 | Characteristic of alkyl and vinyl groups. |

| C=O Stretch (Carboxylic Acid Dimer) | 1700 - 1725 | Confirms the presence of the carboxylic acid functional group in a dimeric state. |

| C=O Stretch (Amide I Band) | 1630 - 1660 | Characteristic of the tertiary amide group. |

| C=C Stretch (Alkene) | 1610 - 1650 | Indicates the carbon-carbon double bond. |

Advanced Mass Spectrometry for Reaction Intermediates

Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI), are essential for detecting and characterizing transient or reactive intermediates in solution. nih.gov This is highly relevant for studying the formation of this compound, which is synthesized by the ring-opening reaction of maleic anhydride (B1165640) with diethylamine (B46881).

Using ESI-MS, the reaction mixture can be sampled directly and in real-time. Charged or easily protonated species in the solution are transferred to the gas phase and detected by the mass spectrometer. This allows for the monitoring of:

Reactants: Detection of protonated diethylamine.

Product: The primary ion observed would be the protonated molecule of this compound, [M+H]⁺.

Intermediates: It may be possible to detect transient intermediates, such as a zwitterionic adduct formed immediately after the nucleophilic attack of the amine on the anhydride, before proton transfer completes the formation of the amic acid.

Tandem mass spectrometry (MS/MS) can be employed for structural confirmation. nih.gov In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ of the product) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include the loss of water (H₂O) from the carboxylic acid group and cleavage of the amide bond.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Comment |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₄NO₃⁺ | 172.10 | Protonated parent molecule. |

| [M+Na]⁺ | C₈H₁₃NNaO₃⁺ | 194.08 | Sodium adduct of the parent molecule. |

| [M+H - H₂O]⁺ | C₈H₁₂NO₂⁺ | 154.08 | Fragment from loss of water. |

| [M+H - C₄H₁₀N]⁺ | C₄H₄O₃⁺ | 100.02 | Fragment from loss of diethylamine moiety (less likely). |

UV-Vis Spectroscopy for Kinetic Monitoring

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring the kinetics of chemical reactions, provided that at least one of the reactants or products has a chromophore that absorbs light in the UV-Vis range. thermofisher.comntnu.no this compound contains an α,β-unsaturated carbonyl system, which constitutes a chromophore that absorbs UV radiation due to π → π* electronic transitions.

The progress of a reaction involving the formation or consumption of this compound can be monitored by measuring the change in absorbance at its wavelength of maximum absorbance (λ_max) over time. nih.gov According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. thermofisher.com

For example, one could study the kinetics of the formation of this compound from maleic anhydride and diethylamine. As the amic acid is formed, the absorbance at its characteristic λ_max would increase. By plotting absorbance versus time, the initial reaction rate can be determined. Further analysis of how the rate changes with different initial concentrations of reactants can be used to determine the rate law and the rate constant for the reaction. researchgate.net

Conversely, if this compound were a reactant in a subsequent reaction, such as an acid-catalyzed cyclization to form N,N-diethylmaleimide, the reaction could be monitored by the decrease in absorbance corresponding to the amic acid or the appearance of a new absorbance band for the maleimide (B117702) product.

Development and Validation of Quantitative Analytical Methodologies for this compound

The development of robust and validated analytical methods is critical for quality control, purity assessment, and reaction monitoring in chemical processes. For this compound, chromatographic techniques are the methods of choice for quantitative analysis.

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is most suitable for this purpose. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

For this compound, which is an acidic and polar compound, the mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol. To ensure good peak shape and reproducible retention times, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase with a small amount of an acid like phosphoric acid or formic acid, typically to a pH between 2.5 and 3.0. nih.gov Detection is commonly performed using a UV detector set at the λ_max of the compound's α,β-unsaturated carbonyl chromophore.

This method can be used to:

Assess Purity: Separate this compound from starting materials (e.g., residual maleic anhydride, which would hydrolyze to maleic acid in the mobile phase) and any side-products. The purity can be quantified by comparing the peak area of the main component to the total area of all peaks.

Monitor Reactions: By taking aliquots from a reaction mixture over time, the method can be used to quantify the consumption of reactants and the formation of the product, providing detailed kinetic information. researchgate.net

Table 4: Exemplary RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic (e.g., 65:35 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at ~210-220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid and amide functional groups. These properties can lead to poor peak shape, low response, and thermal degradation in the hot GC inlet and column.

To overcome these issues, derivatization is required to convert the polar functional groups into more volatile and thermally stable ones. sigmaaldrich.com A common approach for carboxylic acids is silylation, where the acidic proton of the -COOH group is replaced with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. lmaleidykla.lt

Once derivatized, the resulting silyl ester of this compound can be analyzed on a standard, low- to mid-polarity capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane phase). Detection can be achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. zbaqchem.com

Table 5: Hypothetical GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA or MTBSTFA |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

Electrophoretic Methods (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. The separation is based on differences in the electrophoretic mobilities of the analytes, which are influenced by their charge-to-size ratio. For the analysis of this compound, which contains a carboxylic acid group, CE offers a powerful analytical tool.

In a typical CE setup, the inner wall of the fused silica capillary is negatively charged at neutral or basic pH due to the ionization of silanol groups. This creates an electroosmotic flow (EOF) of the bulk solution towards the cathode. As an acidic compound, this compound will exist as an anion in buffer systems with a pH above its pKa. This negative charge causes it to migrate against the EOF, towards the anode. However, the EOF is typically strong enough to carry all species, including anions, toward the cathode and the detector. The observed migration time of the N,N-Diethylmaleamate anion is a result of the combination of its own electrophoretic mobility and the EOF. Because different organic acids possess unique charge-to-size ratios, they can be effectively separated and quantified using this method. Non-aqueous capillary electrophoresis (NACE), which employs organic solvents like N,N-dimethylformamide (DMF), can also be utilized, potentially altering selectivity and separation efficiency by modifying parameters such as pKa, viscosity, and zeta potential nih.govresearchgate.net.

Potentiometric and Conductometric Analysis

Potentiometric and conductometric titrations are valuable methods for characterizing and quantifying acidic compounds like this compound without the need for visual indicators.

Potentiometric Titration: This technique involves monitoring the potential of a solution as a titrant is added. For the analysis of this compound, a solution of the acid would be titrated with a standard strong base, such as sodium hydroxide (B78521) (NaOH). A pH meter with a glass electrode is used to measure the pH of the solution after each addition of titrant. The equivalence point, where moles of base equal the initial moles of acid, is identified by the sharpest change in pH. A plot of pH versus the volume of titrant added produces a characteristic titration curve for a weak acid, from which the equivalence point and the acid's pKa can be determined wikipedia.orgfsu.edu.

Table 1: Illustrative Potentiometric Titration Data for this compound with 0.1 M NaOH This table presents hypothetical data to demonstrate the expected results from a potentiometric titration.

| Volume of NaOH (mL) | Measured pH |

| 0.00 | 3.50 |

| 5.00 | 4.80 |

| 9.00 | 5.50 |

| 9.90 | 6.52 |

| 10.00 | 8.75 |

| 10.10 | 10.98 |

| 11.00 | 11.96 |

| 15.00 | 12.65 |

Conductometric Titration: This method is based on the principle that the electrical conductivity of a solution changes as one ion is replaced by another with a different ionic conductivity during titration tau.ac.ilhscprep.com.au. When titrating this compound (a weak acid) with a strong base (e.g., NaOH), the initial conductivity is low due to the slight dissociation of the weak acid. As NaOH is added, the highly mobile hydrogen ions (H+) from the acid react with hydroxide ions (OH-) to form water. The consumed H+ ions are replaced by less mobile sodium ions (Na+), and the anion of the acid is formed. This leads to a slight increase in conductivity. After the equivalence point, the addition of excess NaOH introduces highly mobile OH- ions, causing a sharp increase in the solution's conductivity umcs.pluomustansiriyah.edu.iq. The equivalence point is determined graphically by finding the intersection of the two linear portions of the titration curve tau.ac.ilyoutube.com.

Kinetic Analytical Methods Applied to this compound Transformations

The primary transformation of interest for N-substituted maleamic acids, including this compound, is the intramolecular cyclization (cyclodehydration) reaction. This reaction typically yields the corresponding N-substituted maleimide and isomaleimide lew.roresearchgate.net. Kinetic studies are essential for understanding the mechanism, reaction rates, and factors influencing these transformations, such as the equilibrium between the maleamic acid and its anhydride and amine precursors nih.gov.

Stopped-Flow Spectrophotometry for Rapid Reaction Kinetics

For reactions that occur on a timescale of seconds to milliseconds, such as the rapid cyclization of maleamic acids under certain conditions, stopped-flow spectrophotometry is an indispensable technique williams.eduedinst.com. This method allows for the rapid mixing of reactants (e.g., a solution of this compound and a dehydrating agent or catalyst) and the immediate monitoring of the reaction's progress by measuring the change in absorbance or fluorescence over time edinst.comphotophysics.com.

In a stopped-flow instrument, small volumes of reactant solutions are driven from syringes into a mixing chamber and then into an observation cell, all within a few milliseconds williams.edu. The flow is then abruptly stopped, and the change in the concentration of a reactant or product is monitored spectroscopically. By analyzing the resulting kinetic trace (absorbance vs. time), rate constants for the rapid phases of the this compound cyclization can be determined nih.govnih.gov.

Initial Rates Method for Reaction Order Determination

The method of initial rates is a fundamental kinetic approach used to determine the order of a reaction with respect to each reactant. The reaction rate is measured for a very short period at the beginning of the reaction, during which the concentrations of reactants have not significantly changed. To determine the reaction order for the cyclization of this compound, a series of experiments would be conducted. In each experiment, the initial concentration of one reactant (e.g., this compound or a catalyst) is varied while the concentrations of all other species are held constant.

By comparing the initial rates from different experiments, the exponents in the rate law (the reaction orders) can be calculated. For example, if doubling the concentration of this compound leads to a quadrupling of the initial rate, the reaction is second order with respect to this compound.

Table 2: Example Data for Determining Reaction Order Using the Initial Rates Method This table provides hypothetical data for the cyclization of this compound to illustrate the methodology.

| Experiment | Initial [this compound] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.02 | 6.0 x 10⁻⁵ |

From the sample data, comparing Experiments 1 and 2 shows that doubling the acid concentration doubles the rate, indicating the reaction is first order in this compound. Comparing Experiments 1 and 3 shows that doubling the catalyst concentration quadruples the rate, indicating the reaction is second order in the catalyst.

Temperature-Dependent Kinetic Studies and Activation Parameters

Studying the effect of temperature on the reaction rate provides profound insights into the energy profile of the reaction. By determining the rate constant (k) for the transformation of this compound at several different temperatures, key activation parameters can be calculated using the Arrhenius equation and transition state theory.

The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), the absolute temperature (T), the gas constant (R), and the pre-exponential factor (A). A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. Ea represents the minimum energy required for the reaction to occur. For related compounds like N-phenylmaleamic acid, activation energies for the cyclization reaction have been determined to be in the range of 1.26 × 10⁴ cal/g·mol researchgate.net. Other thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can also be derived from these studies, providing a more complete understanding of the transition state.

Table 3: Illustrative Data for Calculation of Activation Energy (Ea) This table presents hypothetical rate constants at different temperatures for the cyclization of this compound.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |

| 300 | 0.00333 | 0.005 | -5.30 |

| 310 | 0.00323 | 0.010 | -4.61 |

| 320 | 0.00313 | 0.019 | -3.96 |

| 330 | 0.00303 | 0.035 | -3.35 |

Theoretical and Computational Investigations of N,n Diethylmaleamic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. By solving the Schrödinger equation for a given atomic arrangement, these methods can predict molecular geometries, electronic charge distributions, and spectroscopic properties, thereby offering a detailed picture of the molecule's nature.

Computational studies on similar N,N-dialkyl amides have shown that the rotation around the C-N amide bond is a critical factor in determining the conformational landscape. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to distinct cis and trans isomers with respect to the orientation of the substituents on the nitrogen and the carbonyl oxygen. For N,N-diethyl amides, steric hindrance between the ethyl groups and the rest of the molecule plays a significant role in the preferred conformation.

Furthermore, N,N-Diethylmaleamic acid can theoretically exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The most relevant tautomeric equilibrium for this molecule is the amide-imidic acid tautomerism. While the amide form is generally more stable for simple amides, the specific electronic environment within this compound could influence this equilibrium.

Table 1: Possible Tautomers of this compound

| Tautomer Name | Structural Features |

|---|---|

| Amide Form | Contains a -C(=O)N(C₂H₅)₂ group. |

This table is based on general principles of tautomerism and does not represent experimentally or computationally confirmed populations for this compound.

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. The carboxylic acid group is an electron-withdrawing group, which, along with the amide carbonyl, influences the electron density of the C=C double bond, making it susceptible to nucleophilic attack.

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show negative potential (red) around the carbonyl oxygens and the carboxylic acid hydroxyl group, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the presence of conjugated π-systems (C=C and C=O bonds) would be expected to lower the HOMO-LUMO gap compared to saturated analogues.

Table 2: Predicted Electronic Properties and Reactivity Sites of this compound

| Property | Predicted Feature | Implication for Reactivity |

|---|---|---|

| Electron-rich centers | Carbonyl oxygens, carboxylic acid hydroxyl | Susceptible to electrophilic attack and protonation. |

| Electron-deficient centers | Carbonyl carbons, β-carbon of the double bond | Susceptible to nucleophilic attack. |

| Acidic site | Carboxylic acid proton | Can be readily deprotonated by a base. |

| HOMO-LUMO Gap | Relatively small due to conjugation | Suggests moderate to high chemical reactivity. |